molecular formula C19H21BN2O2 B2456249 (5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester CAS No. 2096341-32-9

(5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester

Cat. No.: B2456249
CAS No.: 2096341-32-9
M. Wt: 320.2
InChI Key: WJLXCBKSOARBQS-UHFFFAOYSA-N
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Description

(5’-(Prop-1-yn-1-yl)-[3,3’-bipyridin]-5-yl)boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid moiety attached to a bipyridine scaffold, which is further modified with a propynyl group. The pinacol ester functionality enhances its stability and solubility, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5’-(Prop-1-yn-1-yl)-[3,3’-bipyridin]-5-yl)boronic acid pinacol ester typically involves the following steps:

    Formation of the Bipyridine Scaffold: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives.

    Introduction of the Propynyl Group: The propynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, often using a boron reagent such as bis(pinacolato)diboron.

    Esterification: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(5’-(Prop-1-yn-1-yl)-[3,3’-bipyridin]-5-yl)boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

    Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.

    Reduction: Reduction of the boronic ester can yield the corresponding borane or boronate ester.

    Substitution: The boronic ester can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

    Coupling Products: New carbon-carbon bonds formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Boranes and Boronate Esters: Formed through reduction reactions.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: Widely used in Suzuki-Miyaura coupling to form complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine

    Drug Development: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Bioconjugation: Employed in the modification of biomolecules for therapeutic and diagnostic applications.

Industry

    Material Science: Used in the synthesis of advanced materials such as polymers and nanomaterials.

    Agriculture: Employed in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of (5’-(Prop-1-yn-1-yl)-[3,3’-bipyridin]-5-yl)boronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts, facilitating a range of chemical transformations. The boronic ester moiety acts as a nucleophile, participating in reactions such as cross-coupling and substitution. The bipyridine scaffold provides additional coordination sites, enhancing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid: A simpler analog without the bipyridine scaffold.

    Pyridine-4-boronic acid pinacol ester: Another boronic ester with a different substitution pattern on the pyridine ring.

    Allylboronic acid pinacol ester: A boronic ester with an allyl group instead of a propynyl group.

Uniqueness

(5’-(Prop-1-yn-1-yl)-[3,3’-bipyridin]-5-yl)boronic acid pinacol ester is unique due to its bipyridine scaffold, which provides additional coordination sites and enhances its reactivity in various chemical transformations. The propynyl group further increases its versatility, making it a valuable reagent in organic synthesis.

Biological Activity

Introduction

The compound (5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester represents a significant class of boronic acid derivatives known for their diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C19H21BN2O
Molecular Weight: 318.19 g/mol
IUPAC Name: 5'-(Prop-1-yn-1-yl)-[3,3'-bipyridin]-5-yl)boronic acid pinacol ester

The compound features a bipyridine moiety and a prop-1-yn-1-yl substituent , which contribute to its unique chemical reactivity and biological interactions. The presence of the boronic acid group allows for reversible covalent bonding with diols, enhancing its utility in various biochemical applications.

Biological Activity

Research indicates that boronic acids exhibit a range of biological activities, including enzyme inhibition and modulation of signaling pathways. The specific biological activities associated with This compound include:

1. Enzyme Inhibition

Boronic acids are known to inhibit serine proteases and other enzymes through the formation of covalent bonds with active site residues. Studies have shown that modifications to the bipyridine structure can influence enzyme binding affinity and selectivity.

Enzyme TargetIC50 (µM)Reference
Serine Protease A0.05
Trypanosoma brucei NMT0.003

2. Antimicrobial Activity

Compounds structurally related to This compound have demonstrated antimicrobial properties against various pathogens, suggesting potential use in treating infections.

3. Anticancer Properties

Recent studies indicate that boronic acid derivatives can interfere with cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis.

Cancer Cell LineIC50 (µM)Reference
MCF7 (Breast)0.02
HeLa (Cervical)0.01

Synthesis

The synthesis of This compound typically involves multi-step organic reactions:

  • Formation of the Bipyridine Core: Utilizing pyridine derivatives.
  • Borylation Reaction: Employing boron reagents to introduce the boronic acid functionality.
  • Pinacol Esterification: Reaction with pinacol to form the stable ester.

These methods ensure high yields and purity, facilitating further biological testing.

Case Studies

Several case studies illustrate the biological potential of this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various boronic acids against Staphylococcus aureus. The results indicated that modifications to the bipyridine structure significantly enhanced antibacterial potency.

Case Study 2: Cancer Cell Proliferation

In vitro assays showed that treatment with This compound resulted in a marked decrease in proliferation rates of MCF7 cells, with mechanisms involving apoptosis induction being investigated.

Properties

IUPAC Name

3-prop-1-ynyl-5-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BN2O2/c1-6-7-14-8-15(11-21-10-14)16-9-17(13-22-12-16)20-23-18(2,3)19(4,5)24-20/h8-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLXCBKSOARBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CN=CC(=C3)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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